molecular formula C27H23F3N2O4 B12214592 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol

2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol

Cat. No.: B12214592
M. Wt: 496.5 g/mol
InChI Key: PDZSSKQRWRHFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, along with a phenol moiety linked to a methylbenzyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multiple steps, including:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone.

    Substitution Reactions:

    Etherification: The phenol group is linked to the 4-methylbenzyl group through an ether bond, often using a Williamson ether synthesis reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol has been studied for various applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the dimethoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]aniline
  • 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]benzoic acid

Uniqueness

The unique combination of the trifluoromethyl group, dimethoxyphenyl group, and the phenol moiety linked to a methylbenzyl ether distinguishes this compound from its analogs. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H23F3N2O4

Molecular Weight

496.5 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol

InChI

InChI=1S/C27H23F3N2O4/c1-16-4-6-17(7-5-16)14-36-19-9-10-20(21(33)13-19)25-24(26(27(28,29)30)32-15-31-25)18-8-11-22(34-2)23(12-18)35-3/h4-13,15,33H,14H2,1-3H3

InChI Key

PDZSSKQRWRHFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.